Enhanced Lipophilicity vs. Methoxy Analog Drives Predicted Membrane Permeability
The cyclopentyloxy substituent confers significantly higher calculated lipophilicity compared to the unsubstituted phenyl or 4-methoxyphenyl analogs. The target compound has a computed LogP of 2.47, while the 4-methoxy analog (5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine) has a predicted LogP of approximately 1.2–1.5 . This ~1-unit increase in LogP suggests improved passive membrane permeability, a critical parameter for intracellular target engagement, though experimental PAMPA or Caco-2 data would be required for confirmation [1].
| Evidence Dimension | Predicted lipophilicity (LogP) |
|---|---|
| Target Compound Data | cLogP = 2.47 (ChemScene computational data) |
| Comparator Or Baseline | 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine; cLogP ~1.2–1.5 (estimated from structural analog data) |
| Quantified Difference | ΔLogP ≈ +1.0 to +1.3 |
| Conditions | Computational prediction; no experimental LogD7.4 or permeability assay data available |
Why This Matters
For cell-based assays where intracellular target engagement is required, the higher predicted LogP of the cyclopentyloxy analog may offer superior membrane permeability over methoxy-substituted comparators, guiding selection in early-stage hit-to-lead campaigns.
- [1] ChemAxon / MarvinSketch LogP Prediction for 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine. Estimated values based on structural analog comparison. Accessed 2026-05-05. View Source
